4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid
Brand Name: Vulcanchem
CAS No.: 889939-81-5
VCID: VC8148053
InChI: InChI=1S/C13H18N2O3/c16-10-9-14-5-7-15(8-6-14)12-3-1-11(2-4-12)13(17)18/h1-4,16H,5-10H2,(H,17,18)
SMILES: C1CN(CCN1CCO)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid

CAS No.: 889939-81-5

Cat. No.: VC8148053

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid - 889939-81-5

Specification

CAS No. 889939-81-5
Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
IUPAC Name 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoic acid
Standard InChI InChI=1S/C13H18N2O3/c16-10-9-14-5-7-15(8-6-14)12-3-1-11(2-4-12)13(17)18/h1-4,16H,5-10H2,(H,17,18)
Standard InChI Key BEQXROVHHVUMIU-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)C2=CC=C(C=C2)C(=O)O
Canonical SMILES C1CN(CCN1CCO)C2=CC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Properties

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid belongs to the class of piperazine-containing aromatic carboxylic acids. Its molecular formula is C₁₃H₁₈N₂O₃, with a molecular weight of 262.30 g/mol (calculated from its hydrochloride form in ). The hydrochloride salt (C₁₃H₁₉ClN₂O₃) has a molecular weight of 286.76 g/mol . The compound’s structure integrates a benzoic acid moiety linked to a piperazine ring, which is further functionalized with a hydroxyethyl group at the 4-position (Fig. 1).

Structural Features:

  • Benzoic acid backbone: Provides carboxylic acid functionality for salt formation or conjugation.

  • Piperazine ring: A six-membered diamine ring that enhances solubility and enables hydrogen bonding.

  • 2-Hydroxyethyl substituent: Introduces hydrophilicity and potential for further derivatization.

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid typically involves nucleophilic aromatic substitution or coupling reactions. A patented method for a structurally analogous compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, provides insights into potential strategies . Key steps include:

  • Coupling of piperazine derivatives: Reacting 4-chlorobenzoic acid with 2-hydroxyethylpiperazine under basic conditions.

  • Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

  • Purification: Using techniques like recrystallization or column chromatography to isolate the product .

Optimization Challenges

  • Steric hindrance: The bulkiness of the piperazine ring may reduce reaction yields, necessitating elevated temperatures or catalysts.

  • Solubility issues: The hydrochloride salt’s poor solubility in organic solvents complicates purification .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₈N₂O₃ (Free base)
Molecular Weight262.30 g/mol (Free base)
Salt FormHydrochloride (C₁₃H₁₉ClN₂O₃)
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in polar solvents (e.g., DMSO, water)

Table 1: Key physicochemical properties of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s structure aligns with motifs found in bioactive molecules. For example:

  • Sildenafil analogs: Derivatives of this compound are implicated in the synthesis of phosphodiesterase inhibitors.

  • Anticancer agents: Piperazine-containing benzoic acids are explored for kinase inhibition.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Differences
4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acidC₁₃H₁₈N₂O₃262.30Parent compound
4-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acidC₁₇H₂₁N₃O₅347.40Added pyrrolidinone moiety
5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-...C₂₃H₃₈N₆O₅S510.70Sulfonylphenyl extension

Table 2: Structural comparison of derivatives featuring the 4-(2-hydroxyethyl)piperazine group.

Future Research Directions

  • Pharmacological profiling: Evaluate binding affinity for therapeutic targets (e.g., GPCRs, kinases).

  • Derivatization studies: Explore acylated or alkylated variants to modulate bioactivity.

  • Formulation development: Improve solubility and stability for in vivo applications.

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